molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]pyridine CAS No. 273-62-1

Oxazolo[5,4-B]pyridine

Cat. No. B1602731
CAS RN: 273-62-1
M. Wt: 120.11 g/mol
InChI Key: BFPLMTPHDFFMTG-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Oxazolo[5,4-B]pyridine involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization . The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate has also been reported to synthesize oxazolo[4,5-b]pyridine-2(3H)-thione .


Molecular Structure Analysis

The InChI code for Oxazolo[5,4-B]pyridine is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .


Physical And Chemical Properties Analysis

Oxazolo[5,4-B]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

1. Chemistry and Synthesis

Oxazolo[5,4-b]pyridine and its derivatives have been a subject of interest due to their unique chemical properties and potential applications. Monier et al. (2020) discuss the synthesis of these compounds from aminopyridinol derivatives or aminopyridines, highlighting the reactivity of various substituents. This research supports further development in organic and medicinal chemistry (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020). Similarly, Xu et al. (2009) present an efficient synthesis method for 2-substituted oxazolopyridines, using Cu(I)-mediated cyclization, which is significant for producing various derivatives (Xu, Xu, Liu, Sun, & You, 2009).

2. Photophysical Properties

Shatsauskas et al. (2019) developed a method to prepare oxazolo-[5,4-b]pyridin-2(1H)-ones, which are effective phosphors with significant photophysical properties. This research is crucial for understanding the relationship between structure and photophysical properties of these compounds (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019). Mac et al. (2007) investigated the fluorescence behavior of new dyes based on oxazolo[4,5- b ]pyridine, finding that substituents significantly influence the dipole moments and charge transfer characteristics, which is relevant for developing new fluorescent materials (Mac, Baran, Uchacz, Baran, Suder, & Leśniewski, 2007).

3. Antimicrobial and Anticancer Properties

Celik et al. (2021) explored the antimicrobial activities of oxazolo[4,5-b]pyridine derivatives, demonstrating good to strong activities against various bacteria and fungi strains, which indicates their potential as antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021). Kokkiligadda et al. (2020) synthesized oxazolo[4,5-b]pyridine derivatives and evaluated their anticancer activity against several human cancer cell lines, finding promising results that indicate their potential as anticancer agents (Kokkiligadda, Musunuri, Maiti, Rao, & Sridhar, 2020).

4. Molecular Modeling and Theoretical Studies

Theoretical studies also play a crucial role in understanding oxazolo[5,4-b]pyridine derivatives. Öǧretir et al. (2001) used semiempirical AM1 quantum chemical calculation methods to investigate the thermodynamic properties and acidity constants of these derivatives, providing insights into their substituent effects (Öǧretir, Açıkkalp, & Güray, 2001). He et al. (2012) conducted a quantum chemical study on the excited states and charge transfer of these derivatives, enhancing understanding of their absorption and fluorescence spectra, which is vital for designing new materials with specific optical properties (He, Yuan, Shen, Li, & Yao, 2012).

Safety And Hazards

The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .

properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPLMTPHDFFMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600419
Record name [1,3]Oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolo[5,4-B]pyridine

CAS RN

273-62-1
Record name [1,3]Oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (92 mg, 0.58 mmol) and 2(but-3-ynyl)oxazolo[5,4-b]pyridine (100 mg, 0.58 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 98.5:1.5 to 98:2) to yield 56 mg (0.22 mmol, 39%) of 2-(4-pyridin-2-yl)but-3-ynyl)oxazolo[5,4-b]pyridine as a colorless oil.
Quantity
92 mg
Type
reactant
Reaction Step One
Name
2(but-3-ynyl)oxazolo[5,4-b]pyridine
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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